2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide 2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1396677-00-1
VCID: VC7231774
InChI: InChI=1S/C18H25BrN2O2/c1-13(2)21(14(3)4)11-7-6-10-20-18(22)16-12-15(23-5)8-9-17(16)19/h8-9,12-14H,10-11H2,1-5H3,(H,20,22)
SMILES: CC(C)N(CC#CCNC(=O)C1=C(C=CC(=C1)OC)Br)C(C)C
Molecular Formula: C18H25BrN2O2
Molecular Weight: 381.314

2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide

CAS No.: 1396677-00-1

VCID: VC7231774

Molecular Formula: C18H25BrN2O2

Molecular Weight: 381.314

* For research use only. Not for human or veterinary use.

2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide - 1396677-00-1

Description

2-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide is an organic compound notable for its unique chemical structure and potential applications in medicinal chemistry. The compound features a bromine atom, diisopropylamino group, and a methoxy group attached to a benzamide backbone, which contribute to its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of 2-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide typically involves several steps:

  • Formation of the Diisopropylamino Group: The initial step involves the reaction of diisopropylamine with a suitable alkyl halide to form the diisopropylamino intermediate.

  • Bromination: The introduction of the bromine atom is achieved through bromination reactions using bromine or brominating agents.

  • Coupling Reaction: The final step involves coupling the brominated intermediate with a methoxy-substituted benzamide to yield the target compound.

Biological Activity

Research indicates that compounds similar to 2-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide may exhibit various biological activities, including:

  • Anticancer properties

  • Antimicrobial effects

  • Potential as enzyme inhibitors

The specific biological activity of this compound would depend on its interactions with various biological targets.

Applications

The potential applications of 2-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide include:

  • Medicinal Chemistry: As a lead compound for drug development targeting specific diseases.

  • Synthetic Organic Chemistry: Utilized in synthetic pathways for creating more complex molecules.

Comparison with Similar Compounds

The uniqueness of 2-Bromo-N-(4-(diisopropylamino)but-2-yn-1-y)-5-methoxybenzamide lies in its specific combination of substituents, which impart distinct chemical and biological properties compared to similar compounds.

Compound NameStructural FeaturesUnique Aspects
N-(2-bromophenyl)-5-chloro-2-methoxybenzamideContains chlorine instead of an isopropyl groupDifferent reactivity due to chlorine presence
N-(2-bromophenyl)-2-chlorobenzamideLacks methoxy groupMay exhibit different biological activity
N-(2-bromophenyl)-5-chloronicotinamideContains a nicotinamide moietyInfluences pharmacological properties
N-(2-bromophenyl)-5-chloro-2-hydroxybenzamideHydroxyl group instead of methoxyAlters solubility and reactivity
CAS No. 1396677-00-1
Product Name 2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide
Molecular Formula C18H25BrN2O2
Molecular Weight 381.314
IUPAC Name 2-bromo-N-[4-[di(propan-2-yl)amino]but-2-ynyl]-5-methoxybenzamide
Standard InChI InChI=1S/C18H25BrN2O2/c1-13(2)21(14(3)4)11-7-6-10-20-18(22)16-12-15(23-5)8-9-17(16)19/h8-9,12-14H,10-11H2,1-5H3,(H,20,22)
Standard InChIKey GTFOMMFAZGDQFU-UHFFFAOYSA-N
SMILES CC(C)N(CC#CCNC(=O)C1=C(C=CC(=C1)OC)Br)C(C)C
Solubility not available
PubChem Compound 71792461
Last Modified Aug 19 2023

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